7-Bromo-3-chloro-4-methoxy-1H-indole 7-Bromo-3-chloro-4-methoxy-1H-indole
Brand Name: Vulcanchem
CAS No.: 919522-64-8
VCID: VC20150780
InChI: InChI=1S/C9H7BrClNO/c1-13-7-3-2-5(10)9-8(7)6(11)4-12-9/h2-4,12H,1H3
SMILES:
Molecular Formula: C9H7BrClNO
Molecular Weight: 260.51 g/mol

7-Bromo-3-chloro-4-methoxy-1H-indole

CAS No.: 919522-64-8

Cat. No.: VC20150780

Molecular Formula: C9H7BrClNO

Molecular Weight: 260.51 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-chloro-4-methoxy-1H-indole - 919522-64-8

Specification

CAS No. 919522-64-8
Molecular Formula C9H7BrClNO
Molecular Weight 260.51 g/mol
IUPAC Name 7-bromo-3-chloro-4-methoxy-1H-indole
Standard InChI InChI=1S/C9H7BrClNO/c1-13-7-3-2-5(10)9-8(7)6(11)4-12-9/h2-4,12H,1H3
Standard InChI Key XWXXFSRLZMGIGH-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CNC2=C(C=C1)Br)Cl

Introduction

Chemical Identification and Structural Features

Molecular and Physicochemical Properties

7-Bromo-3-chloro-4-methoxy-1H-indole is a heterocyclic aromatic compound belonging to the indole family. Its IUPAC name, 7-bromo-3-chloro-4-methoxy-1H-indole, reflects the positions of its substituents on the indole core . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H7BrClNO\text{C}_9\text{H}_7\text{BrClNO}
Molecular Weight260.51 g/mol
CAS Registry Number919522-64-8
Canonical SMILESCOC1=C2C(=CNC2=C(C=C1)Br)Cl
Topological Polar Surface Area15.8 Ų

The compound’s structure comprises a fused benzene-pyrrole ring system, with bromine and chlorine atoms contributing to its electrophilic reactivity. The methoxy group at position 4 enhances solubility in polar solvents .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific derivative remain unpublished, related indole compounds exhibit planar bicyclic geometries stabilized by π-π stacking . Nuclear magnetic resonance (NMR) studies of analogous brominated indoles reveal distinct proton environments:

  • 1H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the methoxy group appears as a singlet near δ 3.9 ppm .

  • 13C NMR: Carbons adjacent to electronegative substituents (Br, Cl) show deshielding effects, with signals at δ 110–140 ppm .

Synthesis and Purification Methods

Regioselective Halogenation Strategies

The synthesis of 7-bromo-3-chloro-4-methoxy-1H-indole typically begins with a pre-functionalized indole precursor. A two-step protocol is commonly employed:

  • Bromination: Electrophilic bromination using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) at position 7.

  • Chlorination and Methoxylation: Sequential treatment with SOCl2\text{SOCl}_2 and methanol under basic conditions introduces chlorine and methoxy groups.

Example Synthesis

  • Starting Material: 4-Methoxy-1H-indole.

  • Bromination: React with NBS\text{NBS} in CCl4\text{CCl}_4 at 0°C (yield: 65–70%).

  • Chlorination: Treat with SOCl2\text{SOCl}_2 in dichloromethane (2 h, reflux).

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate).

Challenges in Large-Scale Production

Scalability issues arise from:

  • Regioselectivity: Competing reactions at positions 5 and 6 necessitate careful temperature control .

  • Sensitivity of Methoxy Group: Overhalogenation can occur above 50°C, requiring inert atmospheres.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

7-Bromo-3-chloro-4-methoxy-1H-indole exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). Its efficacy is attributed to:

  • Membrane Disruption: Hydrophobic interactions with lipid bilayers.

  • Enzyme Inhibition: Competitive binding to microbial cytochrome P450-dependent lanosterol demethylase.

Applications in Pharmaceutical Research

Lead Compound Optimization

Structural analogs of 7-bromo-3-chloro-4-methoxy-1H-indole have been explored as:

  • Kinase Inhibitors: Modifications at position 3 enhance selectivity for EGFR-TK .

  • Antiviral Agents: Bromine substitution improves binding to HIV-1 capsid proteins .

Drug Metabolism Studies

The compound’s interaction with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) informs predictions of drug-drug interactions .

Comparative Analysis with Related Indole Derivatives

CompoundSubstituentsBioactivity (IC₅₀)
7-Bromo-4-methoxy-1H-indoleBr, OCH₃Antifungal (MIC: 32 µg/mL)
7-Bromo-3-chloro-4-fluoro-1H-indoleBr, Cl, FAntibacterial (MIC: 4 µg/mL)
7-Bromo-3-chloro-4-methoxy-1H-indoleBr, Cl, OCH₃Anticancer (IC₅₀: 12.3 µM)

Fluorine substitution (as in ) enhances lipid solubility and bioavailability, whereas methoxy groups improve metabolic stability .

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